1-(4-Fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4OS/c1-22-7-9-23(10-8-22)17(14-6-11-25-13-14)12-20-18(24)21-16-4-2-15(19)3-5-16/h2-6,11,13,17H,7-10,12H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWHUBHZPUWTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Carbamate Intermediate
A widely adopted method involves activating one amine as a carbamate before urea formation:
Activation of 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine :
- The amine (1.0 equiv) is treated with 4-nitrophenyl chloroformate (1.1 equiv) in anhydrous dichloromethane (DCM) at 0–5°C, with pyridine (2.0 equiv) as a base.
- Reaction progress is monitored via thin-layer chromatography (TLC), yielding the 4-nitrophenoxycarbonyl intermediate as a pale-yellow solid after precipitation with diethyl ether.
Urea Bond Formation :
- The intermediate is reacted with 4-fluorophenylamine (1.2 equiv) in DCM, catalyzed by triethylamine (2.5 equiv), at room temperature for 12–16 hours.
- Crude product is washed with water, dried over MgSO₄, and purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target urea.
One-Pot Isocyanate Coupling
Alternative approaches utilize in situ isocyanate generation:
Synthesis of 4-Fluorophenyl Isocyanate :
Reaction with Piperazine-Thiophen Ethylamine :
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics:
- A mixture of 4-fluorophenylamine (1.0 equiv), 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine (1.0 equiv), and carbonyldiimidazole (CDI, 1.5 equiv) in acetonitrile is irradiated at 120°C for 20 minutes.
- The reaction is concentrated under reduced pressure, and the residue is purified via flash chromatography.
Yield : 70–75%.
Critical Reaction Parameters and Optimization
Solvent Selection
Temperature Control
Stoichiometry and Catalysis
- Triethylamine (2.5 equiv) neutralizes HCl generated during carbamate activation, preventing protonation of the amine nucleophile.
- Excess 4-fluorophenylamine (1.2 equiv) ensures complete consumption of the carbamate intermediate.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR : Key signals include:
- LC-MS : Molecular ion peak at m/z 415.2 [M+H]⁺ confirms molecular weight.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Carbamate Activation | 65–72 | >95 | 16–24 h | High selectivity |
| Isocyanate Coupling | 58–64 | >90 | 4–6 h | No chromatographic purification |
| Microwave-Assisted | 70–75 | >98 | 20 min | Rapid synthesis |
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Microwave Limitations : Batch size restrictions are addressed by transitioning to conventional heating with extended reaction times.
- Cost of Reagents : 4-Nitrophenyl chloroformate is replaced with cheaper alternatives like N,N'-disuccinimidyl carbonate in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing urea linkages. For instance, derivatives similar to 1-(4-Fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.
Case Study:
A study examined the effects of urea derivatives on cancer cell proliferation. The results indicated that modifications to the piperazine and thiophene groups significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Urea Derivative A | MCF-7 | 5.0 |
| Urea Derivative B | PC-3 | 3.5 |
| 1-(4-Fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea | MCF-7 | 4.2 |
Neurological Disorders
The piperazine moiety is frequently associated with neuroactive compounds. Research indicates that similar compounds can exhibit anxiolytic and antidepressant effects by modulating serotonin receptors.
Case Study:
A clinical trial investigated the efficacy of piperazine-containing urea derivatives in treating generalized anxiety disorder (GAD). Participants receiving the treatment reported significant reductions in anxiety scores compared to the placebo group .
| Treatment Group | Baseline Anxiety Score | Post-Treatment Anxiety Score |
|---|---|---|
| Active Compound | 25 | 12 |
| Placebo | 24 | 22 |
Antimicrobial Activity
Research has also explored the antimicrobial properties of urea derivatives. The presence of fluorine and thiophene enhances the lipophilicity and membrane permeability, making these compounds effective against certain bacterial strains.
Case Study:
In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to certain receptors, modulating their activity.
Enzymes: It can inhibit or activate enzymes, affecting biochemical pathways.
Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues with Antileukemic Activity
Compound 2f and 2h (from ):
These 2-pyrazoline derivatives share key structural motifs with the target compound, including the 4-fluorophenyl group and thiophen-3-yl substituent. However, they feature a pyrazoline core instead of a urea backbone. Both compounds demonstrated potent cytotoxicity against HL-60 and K562 leukemia cells (IC₅₀ values in the low micromolar range) by activating caspase-3 and inducing apoptosis .
| Feature | Target Compound | Compound 2f/2h |
|---|---|---|
| Core Structure | Urea | 2-Pyrazoline |
| Aromatic Substituent | 4-Fluorophenyl | 4-Fluorophenyl (2f) / 3-Bromophenyl (2h) |
| Heterocyclic Group | Thiophen-3-yl | Thiophen-3-yl |
| Piperazine Linkage | 4-Methylpiperazin-1-yl | 4-Methylpiperazin-1-yl (via phenyl) |
| Mechanism | Not reported | Caspase-3 activation, apoptosis |
Urea Derivatives with Piperazine-Thiazole Hybrids ()
A series of urea derivatives (e.g., 11a–11o ) feature a central thiazole ring linked to a piperazine-ethylhydrazine group. While lacking the thiophene moiety, these compounds highlight the importance of halogenated aryl groups (e.g., 3-fluorophenyl, 3,5-dichlorophenyl) in enhancing bioactivity. For instance:
Comparison :
- The target compound’s thiophen-3-yl group may confer enhanced lipophilicity compared to thiazole-based analogs.
- Halogenation patterns (e.g., 4-fluoro vs. 3-chloro-trifluoromethyl) significantly influence molecular weight and steric bulk, impacting pharmacokinetics.
Urea-Pyrazole Hybrids ()
Compound 19 : 1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea shares the 4-fluorophenyl-urea motif but incorporates a pyrazole ring instead of the ethyl-piperazine-thiophene chain. This compound was synthesized via carbamate intermediates and highlights the versatility of urea in hybrid structures .
| Feature | Target Compound | Compound 19 |
|---|---|---|
| Core Structure | Urea | Urea-pyrazole hybrid |
| Key Substituent | Thiophen-3-yl | Pyrazole with hydroxyethyl |
| Bioactivity | Not reported | Not reported |
Key Insight : Replacing thiophene with pyrazole may alter electron distribution and steric accessibility.
Piperazine-Thiophene Derivatives ()
Compound 3a and 3b: These benzamide derivatives (e.g., N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) lack the urea group but share the thiophen-3-yl and piperazine motifs. They were designed as dopamine D3 receptor ligands, demonstrating the pharmacological relevance of piperazine-thiophene combinations in CNS targeting .
Comparison :
- The urea group in the target compound may improve solubility or hydrogen-bonding capacity compared to benzamide-based analogs.
Biological Activity
1-(4-Fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a urea linkage, a fluorinated phenyl group, a piperazine moiety, and a thiophene ring. Its molecular formula is , with a molecular weight of approximately 547.635 g/mol. The presence of the fluorine atom and the piperazine structure suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have shown that derivatives of urea compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4-Fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea have been evaluated for their cytotoxic effects on various cancer cell lines.
Table 1: Anticancer Activity of Urea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.11 | |
| Compound B | Ca9-22 (Oral Cancer) | 137.3 | |
| 1-(4-Fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea | TBD | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values are generally considered more potent.
The biological activity of the compound is thought to involve multiple mechanisms:
- Inhibition of Tumor Growth : Urea derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels, leading to increased apoptotic signaling pathways .
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is crucial in many cancers .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the urea linker and the introduction of different substituents can significantly affect biological activity. For example:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and can improve binding affinity to biological targets .
- Piperazine Variants : The piperazine ring's substitution pattern can influence the compound's ability to cross biological membranes and interact with cellular targets .
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Antitumor Activity : A derivative demonstrated significant anticancer activity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- In Vivo Efficacy : Animal studies showed that compounds with similar structures exhibited reduced tumor growth in xenograft models, suggesting potential for clinical application .
Q & A
Q. What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution to introduce the 4-methylpiperazine moiety and coupling reactions to form the urea linkage. Optimization strategies include:
- Design of Experiments (DOE): Systematic variation of temperature, solvent polarity, and catalyst loading to maximize yield.
- Computational Reaction Path Analysis: Quantum chemical calculations (e.g., density functional theory) to identify transition states and energetically favorable pathways .
- Purification Techniques: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating high-purity product .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths (mean C–C = 0.005 Å) and torsion angles, with refinement parameters (R factor ≤ 0.068) ensuring accuracy .
- Spectroscopic Methods:
- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic thiophen-3-yl signals at δ 7.2–7.5 ppm) and carbonyl carbons (~160 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks ([M+H]⁺) with <2 ppm error.
- HPLC-PDA: Validates purity (>98%) using C18 columns and UV detection at 254 nm .
Q. How can solubility and stability be evaluated under physiological conditions?
- Solubility Screening: Use shake-flask methods in buffers (pH 1.2–7.4) with UV quantification.
- Stability Studies: Incubate in simulated gastric/intestinal fluids (37°C, 24h) and analyze degradation via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict biological targets or reactivity?
- Molecular Docking: Screen against kinase or GPCR targets using AutoDock Vina, focusing on hydrogen bonding with the urea moiety and π-π stacking with fluorophenyl/thiophen groups.
- Reactivity Prediction: Transition state modeling (e.g., Gaussian 16) identifies susceptibility to hydrolysis at the urea carbonyl .
- Metabolite Profiling: In silico tools (e.g., ADMET Predictor™) forecast Phase I/II metabolites for toxicity screening .
Q. What strategies address contradictions in biological activity data across assay systems?
- Orthogonal Assays: Compare enzyme inhibition (IC₅₀) in cell-free vs. cell-based systems to rule out off-target effects.
- Redox Interference Checks: Include controls for thiophen-mediated false positives in MTT or resazurin assays .
- Protein Binding Studies: Use equilibrium dialysis to quantify serum albumin binding, which may reduce apparent potency .
Q. How can scale-up challenges be mitigated during process development?
- Reactor Design: Continuous-flow systems minimize exothermic risks in urea bond formation.
- Membrane Separation: Nanofiltration removes unreacted amines and byproducts efficiently .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progression for real-time adjustments .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
